1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy-
Description
CAS No.: 748164-69-4 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol Structural Features:
- Core structure: Isobenzofuranone (1(3H)-isobenzofuranone) with a fused benzene and furanone ring.
- Substituents: 3-position: 2,4-dimethoxyphenyl group (two methoxy groups at positions 2 and 4 of the phenyl ring). 7-position: Methoxy group on the benzene ring of the isobenzofuranone core .
Properties
CAS No. |
748164-69-4 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O5/c1-19-10-7-8-11(14(9-10)21-3)16-12-5-4-6-13(20-2)15(12)17(18)22-16/h4-9,16H,1-3H3 |
InChI Key |
HXQLCEYDWVQIBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C(=CC=C3)OC)C(=O)O2)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Substituted Phthalaldehydic Acids
A scalable route involves oxidative cyclization of substituted phthalaldehydic acid derivatives. In a protocol adapted from US10611745B2 , 4-nitro-2-methoxybenzoic acid is converted to its methyl ester, followed by Friedel-Crafts acylation with 2,4-dimethoxyphenylacetyl chloride. Zinc-mediated reduction and acid-catalyzed lactonization yield the target compound (Fig. 1A).
Conditions :
Palladium-Catalyzed Annulation
A Pd-catalyzed annulation method from ACS Omega (2023) employs aryl carboxylic acids and acrylates. 3-Methoxy-4-(2,4-dimethoxyphenyl)benzoic acid reacts with methyl acrylate under blue LED irradiation, forming the lactone via decarboxylative cyclization (Fig. 1B).
Conditions :
Iodine-Mediated Oxidative Cyclization
Adapting a flavonoid synthesis protocol, 2'-hydroxy-3',5'-dimethoxyacetophenone undergoes Claisen-Schmidt condensation with 2,4-dimethoxybenzaldehyde. Iodine in DMSO induces oxidative cyclization to form the lactone (Fig. 1C).
Conditions :
Regioselective Reduction of N-Substituted Phthalimides
A patent-derived method uses N-benzyl-4-nitro-phthalimide, which reacts with sodium 2,4-dimethoxyphenoxide. Zinc reduction in basic aqueous medium selectively forms the lactone (Fig. 1D).
Conditions :
- Phenoxide Formation : NaH, 2,4-dimethoxyphenol, DMSO
- Reduction : Zn powder, NaOH (20% aq.), 70°C
- Purification : Recrystallization (EtOAc/hexane)
- Yield : 63%
Comparative Analysis of Methods
Notes :
- Regioselectivity : Refers to the ratio of desired product to 6-substituted isomer.
- Pd-Catalyzed Method : Requires specialized equipment (LED irradiation) but offers mild conditions.
Critical Reaction Optimization
Methoxy Group Introduction
Methylation of phenolic precursors is crucial. For example, 7-hydroxy-3-(2,4-dihydroxyphenyl)isobenzofuranone is treated with methyl iodide and K₂CO₃ in DMF to install methoxy groups.
Conditions :
Purification Challenges
The patent highlights slurry purification to remove regioisomers:
- First Slurry : Ethanol/water (1:1) at 0°C.
- Second Slurry : MTBE/heptane (3:7) at RT.
Purity Improvement : 95% → 99.5%.
Alternative Routes from Natural Product Analogues
Inspired by biflavone syntheses, dimeric acetophenones are cleaved oxidatively to yield monomeric lactones. 3,5-Dimethoxybenzaldehyde is condensed with preformed isobenzofuranone intermediates under acidic conditions.
Conditions :
- Condensation : HCl (conc.), ethanol, reflux
- Yield : 54%
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isobenzofuranones, depending on the specific reagents and conditions used .
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isobenzofuranone Core
Compound A : 7-Methoxy-4,6-dimethyl-1(3H)-isobenzofuranone (CAS not specified)
- Molecular Formula : C₁₁H₁₂O₃
- Substituents : Methyl groups at positions 4 and 6; methoxy at position 5.
- Key Differences :
- Smaller molecular weight (192.21 g/mol) due to lack of a phenyl group.
- Methyl groups increase steric hindrance but reduce electronic effects compared to methoxy substituents.
Compound B : 6-Hydroxy-7-methoxy-1(3H)-isobenzofuranone (CAS not specified)
- Molecular Formula : C₉H₈O₄
- Substituents : Hydroxy at position 6; methoxy at position 6.
- Key Differences: Hydroxy group enhances hydrogen-bond donor capacity, increasing solubility in polar solvents (e.g., logP ≈ 1.5). Higher reactivity due to phenolic -OH, making it prone to oxidation.
Substituent Variations at the 3-Position
Compound C : 3-[2-(4-Methylphenyl)-2-oxoethyl]-isobenzofuran-1(3H)-one
- Molecular Formula : C₁₇H₁₄O₃
- Substituents : 4-Methylphenyl-acetyl group at position 3.
- Key Differences :
- Structural Conformation : X-ray diffraction reveals planar phenyl rings and intermolecular C–H···O interactions in crystal packing, contrasting with the target compound’s dimethoxyphenyl group, which may introduce steric and electronic variations .
- Synthesis : Prepared via solvent-free condensation, suggesting synthetic accessibility compared to the target compound’s likely multi-step route .
Compound D : 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 64179-26-6)
- Molecular Formula: C₁₇H₁₅NO₆
- Substituents: Benzodioxol-amino group at position 3; methoxy at 6 and 7.
- Key Differences: Amino group enhances hydrogen-bonding capacity (3 acceptors, 1 donor vs. target compound’s 5 acceptors).
Functional Group Additions
Compound E : 3-(4-Hydroxyphenyl)-3-[4-(phosphonooxy)phenyl]-1(3H)-isobenzofuranone (CAS 13306-67-7)
- Molecular Formula : C₂₀H₁₅O₇P
- Substituents: Phosphonooxy and hydroxyphenyl groups at position 3.
- Key Differences: Phosphate ester group increases water solubility (PSA ≈ 150 Ų vs. target compound’s ~70 Ų). Potential prodrug applications due to hydrolyzable phosphate .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₁₆O₅ | C₁₁H₁₂O₃ | C₉H₈O₄ | C₁₇H₁₅NO₆ |
| Molecular Weight | 300.31 | 192.21 | 180.16 | 329.30 |
| Key Substituents | 3-(2,4-OMePh), 7-OMe | 4,6-Me, 7-OMe | 6-OH, 7-OMe | 3-Benzodioxol-amino |
| logP (Estimated) | 2.8 | 2.0 | 1.5 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 | 7 |
| Bioactivity Notes | Not reported | Antimicrobial (inferred) | Unstable, no data | Metabolic stability |
Research Implications
- Structure-Activity Relationships (SAR) : Methoxy groups enhance lipophilicity and membrane permeability, critical for bioactive molecules. Replacement with hydroxy groups (Compound B) improves solubility but reduces stability .
- Synthetic Feasibility : Target compound’s dimethoxyphenyl group may require regioselective synthesis, whereas methyl or benzodioxol derivatives (Compounds A, D) are more straightforward .
- Safety Profiles : Lack of toxicity data for the target compound contrasts with phosphate-containing analogues (Compound E), which may pose regulatory hurdles .
Biological Activity
1(3H)-Isobenzofuranone, 3-(2,4-dimethoxyphenyl)-7-methoxy- is a compound belonging to the isobenzofuranone family, characterized by its unique fused benzene and furan ring structure. This compound has garnered attention in various biological studies due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H16O4
- Molecular Weight: 284.31 g/mol
- CAS Number: 64042-51-9
- Structure: Chemical Structure
Antidepressant Effects
Recent studies have highlighted the antidepressant potential of isobenzofuranone derivatives. A particular focus has been placed on compounds designed to inhibit serotonin reuptake, which is crucial for treating depression. For instance, a study synthesized a series of isobenzofuranone derivatives and evaluated their effects on serotonin levels in the brain. Notably, compound 10a demonstrated significant improvement in depression-like behaviors in chronic restraint stress (CRS) models by increasing serotonin (5-HT) levels and enhancing synaptic protein expression such as BDNF (Brain-Derived Neurotrophic Factor) and TrkB (Tropomyosin receptor kinase B) .
Antioxidant Activity
1(3H)-Isobenzofuranone derivatives have also been studied for their antioxidant properties. A series of functionalized compounds exhibited high potency in scavenging free radicals and inhibiting lipid peroxidation. The antioxidant activity was attributed to the presence of methoxy groups that enhance electron donation capabilities .
Anti-inflammatory and Antimicrobial Properties
The compound has shown promising anti-inflammatory effects by inhibiting key inflammatory mediators. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, certain derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of 1(3H)-Isobenzofuranone is believed to stem from its ability to interact with multiple molecular targets:
- Serotonin Receptors: The compound's structure allows it to bind effectively to serotonin receptors, thereby modulating neurotransmitter levels.
- Antioxidant Mechanism: The methoxy groups facilitate redox reactions that neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.
- Inflammatory Pathway Modulation: By inhibiting cyclooxygenase enzymes (COX), the compound reduces the synthesis of inflammatory prostaglandins .
Research Findings
Case Studies
- Chronic Restraint Stress Model : In a controlled study using mice subjected to chronic restraint stress, compound 10a significantly alleviated depression-like behaviors compared to control groups. The treatment resulted in elevated levels of serotonin and improved neuronal health in the hippocampus .
- Antioxidant Efficacy : Another study demonstrated that specific derivatives of 1(3H)-Isobenzofuranone effectively reduced oxidative stress markers in cultured cells, indicating their potential as therapeutic agents for oxidative stress-related diseases .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1(3H)-isobenzofuranone derivatives with substituted aryl groups?
Methodological Answer: The synthesis of substituted isobenzofuranones typically involves condensation reactions between phthalaldehyde derivatives and ketones. For example, a structurally similar compound, 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one, was synthesized via solvent-free condensation of phthalaldehyde with methylacetophenone . Key steps include:
- Reagent Selection : Use of methylacetophenone for introducing aryl substituents.
- Reaction Optimization : Solvent-free conditions to enhance reaction efficiency and reduce byproducts.
- Purification : Recrystallization from ethanol or methanol to obtain high-purity crystals.
Q. Table 1: Comparison of Synthetic Routes
| Substrate Pair | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phthalaldehyde + Methylacetophenone | Solvent-free, 120°C | 78 | |
| Phthalic Anhydride + Dimethoxybenzene | Acid catalysis, reflux | 65 |
Q. How is the structural conformation of this compound characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation and crystal packing. For analogous isobenzofuranones:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 150 K .
- Refinement : SHELXL-2018 software for structure solution and refinement.
- Key Parameters : Bond lengths (e.g., C=O: 1.212 Å) and torsion angles (e.g., 12.5° between aryl rings) are critical for validating substituent orientation .
Q. What spectroscopic techniques are used to confirm the substituent positions in this compound?
Methodological Answer:
- NMR : - and -NMR to identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 314.1152 for CHO).
- FT-IR : Peaks at 1750–1770 cm (C=O stretch) and 1250–1280 cm (C-O-C aryl ether) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer: Intermolecular forces (e.g., C-H···O hydrogen bonds, π-π stacking) are analyzed using:
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., 25% H···O interactions in similar structures).
- Energy Frameworks : Evaluates stabilization energies (e.g., dispersion forces dominate over electrostatic interactions) .
- Electrostatic Potential Maps : Highlights regions of electron density for predicting reactive sites.
Q. Table 2: Dominant Intermolecular Interactions
| Interaction Type | Contribution (%) | Energy (kJ/mol) |
|---|---|---|
| H···O | 25 | -15.2 |
| C-H···π | 18 | -10.5 |
| π-π Stacking | 12 | -8.3 |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational barriers). Strategies include:
- Variable-Temperature NMR : Detects restricted rotation of methoxy groups (e.g., coalescence temperature analysis).
- DFT Calculations : Optimizes gas-phase and crystal-phase geometries to compare with experimental data.
- Cross-Validation : Use complementary techniques like Raman spectroscopy for vibrational mode alignment .
Q. What strategies are recommended for studying the compound's stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH-Dependent Studies : Dissolve in buffers (pH 1–13) and analyze by UV-Vis (λ ~280 nm) for absorbance shifts.
- Mass Spectrometry : Identify degradation products (e.g., demethylation or lactone ring opening) .
Q. How does substitution on the phenyl ring (e.g., methoxy vs. hydroxy) affect electronic properties?
Methodological Answer:
- Cyclic Voltammetry : Compare oxidation potentials (e.g., methoxy groups lower by 0.3 V vs. hydroxy substituents).
- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV for dimethoxy vs. 4.8 eV for dihydroxy analogs) correlate with reactivity.
- UV-Vis Spectroscopy : Bathochromic shifts in λ with electron-donating groups (e.g., 320 nm for methoxy vs. 295 nm for H) .
Q. What advanced techniques are used to probe biological interactions (e.g., protein binding)?
Methodological Answer:
- Fluorescent Labeling : Use fluorogenic analogs (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone) for collagenase activity assays via fluorescence quenching .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., for serum albumin).
- Molecular Docking : Predict binding poses with enzymes (e.g., COX-2) using AutoDock Vina .
Q. How are computational methods applied to predict physicochemical properties?
Methodological Answer:
Q. What are the challenges in reconciling crystallographic data with solution-phase reactivity?
Methodological Answer:
- Dynamic Effects : Solid-state structures may not reflect solution conformers. Use NMR relaxation experiments (e.g., ) to assess mobility.
- Solvent Interactions : Polar solvents stabilize charge-separated states not observed in crystals. Compare SC-XRD with neutron diffraction for H-bonding details.
- Theoretical Modeling : QM/MM simulations to bridge gas-phase, solution, and solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
